molecular formula C16H17N3OS B12202020 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12202020
M. Wt: 299.4 g/mol
InChI Key: CYHIFWYYYXMXPR-UHFFFAOYSA-N
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Description

5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiazole ring, and a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-bromoacetophenone with thiourea under basic conditions to yield 4-methyl-1,3-thiazole.

    Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized by the reaction of 2-phenylethylamine with ethyl acetoacetate under acidic conditions to yield 1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one.

    Coupling Reaction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolone ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the pyrrolone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound may be studied for its potential biological activity. The presence of the thiazole ring and the amino group suggests that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases or conditions, making it a potential lead compound for the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiazole ring and the amino group may play key roles in these interactions, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1,3-thiazole: A simpler thiazole derivative that lacks the pyrrolone and amino groups.

    1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one: A pyrrolone derivative that lacks the thiazole and amino groups.

    5-amino-1,2-dihydro-3H-pyrrol-3-one: A pyrrolone derivative with an amino group but lacking the thiazole and phenylethyl groups.

Uniqueness

The uniqueness of 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one lies in its combination of functional groups. The presence of the thiazole ring, the amino group, and the pyrrolone structure provides a unique set of chemical properties and reactivity that distinguishes it from other similar compounds. This unique structure makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C16H17N3OS/c1-11-10-21-16(18-11)14-13(20)9-19(15(14)17)8-7-12-5-3-2-4-6-12/h2-6,10,17,20H,7-9H2,1H3

InChI Key

CYHIFWYYYXMXPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)CCC3=CC=CC=C3)O

Origin of Product

United States

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